molecular formula C9H14N4O6 B13988444 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide CAS No. 76143-41-4

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide

Cat. No.: B13988444
CAS No.: 76143-41-4
M. Wt: 274.23 g/mol
InChI Key: TXFOEENGEMYALG-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of azides and alkynes as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis methods. One such method includes the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach is advantageous for large-scale production due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit certain enzymes and receptors, thereby disrupting the biological processes necessary for the survival of cancer cells or viruses. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is unique due to its specific structure, which includes a ribofuranosyl group. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

CAS No.

76143-41-4

Molecular Formula

C9H14N4O6

Molecular Weight

274.23 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C9H14N4O6/c10-8(18)5-3(1-14)13(12-11-5)9-7(17)6(16)4(2-15)19-9/h4,6-7,9,14-17H,1-2H2,(H2,10,18)

InChI Key

TXFOEENGEMYALG-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C(=C(N=N2)C(=O)N)CO)O)O)O

Origin of Product

United States

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